

4'-Ethylacetophenone: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 4'-Ethylacetophenone

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This technical guide provides an in-depth analysis of **4'-Ethylacetophenone**, a key aromatic ketone. Below, you will find its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its identification.

Core Physicochemical and Spectroscopic Data

Quantitative data for **4'-Ethylacetophenone** are summarized in the table below, offering a clear comparison of its fundamental properties.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O	[1][2][3]
Molecular Weight	148.20 g/mol	[1][3]
CAS Number	937-30-4	[2]
Appearance	Colorless to pale yellow liquid	[2]
Density	0.993 g/mL at 25 °C	[4]
Boiling Point	239.6 °C at 760 mmHg	[2]
Melting Point	-20.6 °C	[2][4]
Flash Point	94.1 °C	[2]
Refractive Index	n ₂₀ /D 1.5293	[2]
InChI Key	NODGRWCMFMEGJH- UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CCC1=CC=C(C=C1)C(=O)C</chem>	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4'-Ethylacetophenone** are crucial for reproducible research. The following sections provide established protocols.

Synthesis of 4'-Ethylacetophenone via Friedel-Crafts Acylation

A common and effective method for the synthesis of **4'-Ethylacetophenone** is the Friedel-Crafts acylation of ethylbenzene.[2]

Materials:

- Ethylbenzene
- Acetic anhydride

- Aluminum (III) chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Ice
- Hydrochloric acid (HCl)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Separatory funnel

Procedure:

- A solution of ethylbenzene (10.6 g, 99.85 mmol) in dichloromethane (100 mL) is chilled to $-70\text{ }^\circ\text{C}$ in a round-bottom flask.[2]
- Aluminum (III) chloride (27 g, 202.49 mmol) is carefully added to the chilled solution.[2]
- A solution of acetic anhydride (10.2 g, 99.91 mmol) in dichloromethane (20 mL) is added dropwise over 3 hours, ensuring the temperature is maintained at $-70\text{ }^\circ\text{C}$. [2]
- The resulting mixture is stirred for an additional 2 hours, with the temperature kept between -70 and $-50\text{ }^\circ\text{C}$. [2]
- The reaction mixture is then slowly added to a beaker containing a mixture of ice and hydrochloric acid (100 mL) to quench the reaction. [2]
- The product is extracted with dichloromethane using a separatory funnel. [2]
- The organic layer is dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield 1-(4-ethylphenyl)ethanone as a colorless liquid. [2]
An expected yield is approximately 86%. [2]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy: A sample of **4'-Ethylacetophenone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). The spectrum is recorded on an NMR spectrometer (e.g., 500 MHz). Expected chemical shifts (δ) are approximately 7.89 ppm (doublet, 2H), 7.28 ppm (doublet, 2H), 2.71 ppm (quartet, 2H), 2.58 ppm (singlet, 3H), and 1.26 ppm (triplet, 3H).^[5]
- ¹³C NMR Spectroscopy: A sample is prepared similarly to ¹H NMR. The spectrum reveals characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

2. Infrared (IR) Spectroscopy

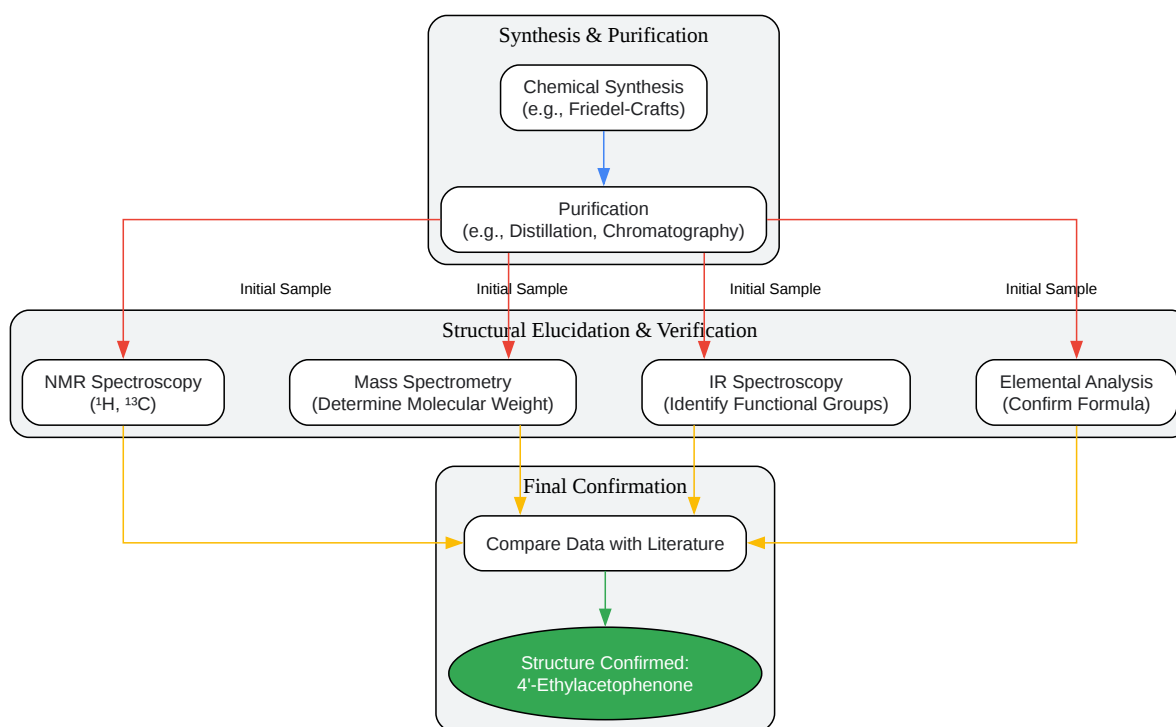
IR spectroscopy is used to identify the functional groups present in the molecule. A sample of **4'-Ethylacetophenone** can be analyzed as a neat liquid between salt plates (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone and C-H stretches of the aromatic and alkyl groups.

3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. A common technique is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of **4'-Ethylacetophenone** (m/z = 148).^[1]

Logical Workflow for Compound Identification

The following diagram illustrates a standard workflow for the identification and characterization of a chemical compound such as **4'-Ethylacetophenone**.



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Caption: Workflow for the synthesis, purification, and structural confirmation of **4'-Ethylacetophenone**.

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